5-(Benzyloxy)-6-methyl-1H-indazole is a chemical compound characterized by its indazole core, which is a bicyclic structure containing a fused benzene and pyrazole ring. Its molecular formula is with a molecular weight of approximately 224.26 g/mol. The compound features a benzyloxy group at the 5-position and a methyl group at the 6-position of the indazole ring, contributing to its unique chemical properties and biological activities. The presence of the benzyloxy group enhances its lipophilicity, which can influence its interaction with biological targets.
For example, one synthesis route involves reacting 5-benzyloxy-6-methyl-1H-indole-2-carboxylic acid with copper powder in quinoline, leading to the formation of 5-(benzyloxy)-6-methyl-1H-indazole through a cyclization process at elevated temperatures .
Research indicates that 5-(benzyloxy)-6-methyl-1H-indazole exhibits significant biological activities, particularly as an inhibitor of various cytochrome P450 enzymes. Specifically, it has been identified as an inhibitor of CYP1A2 and CYP2D6, which are crucial for drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, making it relevant in drug interaction studies . Additionally, compounds within this class have shown potential anti-cancer properties, suggesting their utility in treating proliferative disorders .
The synthesis of 5-(benzyloxy)-6-methyl-1H-indazole can be achieved through several methods:
5-(Benzyloxy)-6-methyl-1H-indazole has potential applications in:
Interaction studies involving 5-(benzyloxy)-6-methyl-1H-indazole focus on its role as an inhibitor of cytochrome P450 enzymes. These studies are crucial for understanding how this compound might affect the metabolism of other drugs when co-administered. The compound's ability to inhibit CYP1A2 and CYP2D6 suggests that it could lead to increased plasma concentrations of drugs metabolized by these enzymes, necessitating careful consideration in therapeutic contexts .
Several compounds share structural similarities with 5-(benzyloxy)-6-methyl-1H-indazole. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| 5-Methyl-1H-indazole | 78794-80-4 | 0.96 | Lacks benzyloxy group; simpler structure |
| 6-Benzyloxy-1H-indazole | 78299-75-9 | 0.92 | Different positioning of benzyloxy |
| 6-Benzyloxy-1H-indazole-3-carboxylic acid | 865887-11-2 | 0.75 | Contains carboxylic acid functionality |
| (4-(Benzyloxy)phenyl)hydrazine hydrochloride | 52068-30-1 | 0.73 | Hydrazine derivative; different biological activity |
| 7-Methyl-4-(oxiran-2-ylmethoxy)-1H-indazole | 1402727-29-0 | 0.70 | Contains oxirane moiety; different reactivity |
The uniqueness of 5-(benzyloxy)-6-methyl-1H-indazole lies in its specific combination of functional groups and its potent biological activity profile, particularly as an enzyme inhibitor.